REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7](C1C=CC=CN=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[Li]>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[PH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1 |^1:19|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)P(C1=NC=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at room temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This gave an intense red solution
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered into a clean Schlenk flask
|
Type
|
CUSTOM
|
Details
|
to remove any un-reacted lithium metal
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under vacuum and water (100 ml, degassed with nitrogen gas for 20 minutes)
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
Ether (400 ml) was then added
|
Type
|
STIRRING
|
Details
|
the biphasic solution stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
cannula transferred into a clean Schlenk flask
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |